({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-FLUOROBENZOATE
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Overview
Description
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-FLUOROBENZOATE is a complex organic compound that features both trifluoromethyl and fluorobenzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-FLUOROBENZOATE typically involves multiple steps:
Formation of the Trifluoromethylphenylmethyl Carbamate: This step involves the reaction of 2-(trifluoromethyl)benzylamine with a suitable carbamoylating agent under controlled conditions.
Esterification with 4-Fluorobenzoic Acid: The intermediate product is then esterified with 4-fluorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution and sodium amide (NaNH2) for nucleophilic substitution are typical.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and amines are common products.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development:
Industry
Materials Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl and fluorobenzoyl groups can interact with enzymes and receptors, altering their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- ({[2-(METHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-FLUOROBENZOATE
- ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-CHLOROBENZOATE
Uniqueness
The presence of both trifluoromethyl and fluorobenzoyl groups in ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-FLUOROBENZOATE makes it unique compared to similar compounds
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4NO3/c18-13-7-5-11(6-8-13)16(24)25-10-15(23)22-9-12-3-1-2-4-14(12)17(19,20)21/h1-8H,9-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNACWCUYKSUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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